1,5-Dimethyl-2-pyrrolidinone

Descripción

Historical Context and Significance of Pyrrolidinone Derivatives in Chemical Science

The pyrrolidinone core, a five-membered lactam, is a privileged scaffold in chemical science, recognized for its presence in a multitude of natural products and synthetically important molecules. acs.org The historical development of pyrrolidinone chemistry is intertwined with the broader investigation of N-acylated heterocyclic compounds and the synthesis of biologically active agents. chemicalbook.com Industrially, the synthesis of the parent compound, 2-pyrrolidinone (B116388), is achieved by reacting gamma-butyrolactone (B3396035) with ammonia. wikipedia.org This foundational chemistry has paved the way for the creation of a vast library of derivatives.

Pyrrolidinone derivatives are integral to medicinal chemistry, serving as versatile lead compounds for the design of potent bioactive agents. chemicalbook.com Their significance is highlighted by their incorporation into a range of pharmaceuticals. The structural framework of pyrrolidinone is also a key component in numerous natural alkaloids, such as nicotine. nih.gov The continuous exploration of pyrrolidinone chemistry is driven by the quest for novel molecules with unique properties and applications, spanning from drug discovery to materials science.

Structural Overview of 1,5-Dimethyl-2-pyrrolidinone within the Pyrrolidinone Class

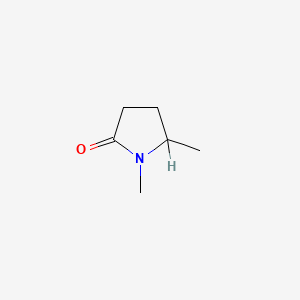

This compound is a distinct member of the pyrrolidinone family. Its structure is characterized by the fundamental five-membered ring containing a nitrogen atom, with the defining feature being the presence of two methyl groups. One methyl group is attached to the nitrogen atom at position 1, and the second is at position 5 of the pyrrolidone ring. This substitution pattern differentiates it from other well-known pyrrolidinones like N-methyl-2-pyrrolidone (NMP), which only has a methyl group on the nitrogen.

The addition of the methyl group at the 5-position introduces a chiral center to the molecule. Chemically, it is a cyclic amide and is classified as a polar aprotic solvent. rsc.org Its molecular formula is C₆H₁₁NO. sigmaaldrich.comnist.gov The presence of the two methyl groups influences its physical and chemical properties, such as its boiling point, density, and solvent capabilities, setting it apart from other compounds in its class.

| Property | Value | Source |

|---|---|---|

| CAS Number | 5075-92-3 | sigmaaldrich.comnist.gov |

| Molecular Formula | C₆H₁₁NO | sigmaaldrich.comnist.gov |

| Molecular Weight | 113.16 g/mol | sigmaaldrich.com |

| Boiling Point | 215-217 °C at 743 mmHg | sigmaaldrich.com |

| Density | 0.982 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.465 | sigmaaldrich.com |

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound has been propelled by several key research trajectories. A significant area of investigation is its synthesis from renewable resources, particularly from levulinic acid, a platform chemical derived from biomass. rsc.org Research has demonstrated the successful catalytic hydrogenation of a mixture of levulinic acid and methylamine (B109427) to produce 1,5-Dimethyl-2-pyrrolidone. orgsyn.org More recently, electrocatalytic reductive amination has emerged as a sustainable pathway for its synthesis, utilizing water as a hydrogen source under benign reaction conditions. rsc.orgrsc.org This approach, which can achieve high yields, positions this compound as a green chemical with potential to be derived from biogenic substrates. rsc.org

Beyond its synthesis, the applications of this compound as a specialized solvent are a major focus of research. It is recognized as a highly polar, aprotic, and powerful solvent with good miscibility with water and many organic solvents. rsc.org Its utility has been explored in various chemical reactions, including C-C bond-forming reactions and polymerizations, where it has been noted to sometimes provide catalytic effects and lead to improved reaction conversions. The compound's chemical stability and ability to dissolve a wide range of substances make it a valuable medium for chemical synthesis and formulations. rsc.org As a greener alternative to more hazardous solvents, its low volatility and derivation from biomass contribute to its growing academic and industrial relevance. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-4-6(8)7(5)2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVIKOEJGORQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871112 | |

| Record name | 1,5-Dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5075-92-3 | |

| Record name | 1,5-Dimethyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5075-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005075923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5075-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Dimethyl 2 Pyrrolidinone and Analogues

Conventional Synthetic Pathways

Traditional methods for synthesizing 1,5-dimethyl-2-pyrrolidinone have been well-established, primarily involving catalytic hydrogenation and alkylation reactions.

Hydrogenation of Levulinic Acid and Methylamine (B109427)

A primary conventional route to this compound is the catalytic hydrogenation of a mixture of levulinic acid and methylamine. orgsyn.orgorgsyn.org This one-pot reaction involves the reductive amination of levulinic acid, where the keto acid reacts with methylamine to form an intermediate imine, which is subsequently hydrogenated and cyclized to yield the target pyrrolidinone.

The catalyst of choice for this transformation is often Raney nickel. orgsyn.orgorgsyn.org This catalyst, composed of a fine-grained nickel-aluminium alloy, is highly effective for hydrogenating various functional groups, including the imine intermediate formed in this reaction. google.com Its high surface area and catalytic activity enable the reaction to proceed efficiently under specific temperature and pressure conditions. google.com A patent also describes a vapor phase process for producing 1,5-dimethyl-2-pyrrolidone from levulinic acid, hydrogen, and methylamine in the presence of a nickel catalyst supported on kieselguhr. google.com

For optimal yields, the reaction is typically carried out in a high-pressure hydrogenation apparatus. orgsyn.orgorgsyn.org Key parameters that are controlled include temperature, hydrogen pressure, and the molar ratio of the reactants. In a typical procedure, levulinic acid and an aqueous solution of methylamine are placed in a steel reaction vessel with the Raney nickel catalyst. orgsyn.orgorgsyn.org The vessel is then charged with hydrogen to a pressure of 1000–2000 psi and heated to approximately 140°C for several hours. orgsyn.orgorgsyn.org Following the reaction, the catalyst is carefully removed by filtration or centrifugation, and the product is isolated by distillation under reduced pressure. orgsyn.org This process can achieve yields in the range of 74–77%. orgsyn.orgorgsyn.org

| Parameter | Value |

| Reactants | Levulinic Acid, Methylamine |

| Catalyst | Raney Nickel |

| Hydrogen Pressure | 1000–2000 psi |

| Temperature | 140°C |

| Reaction Time | 5 hours |

| Yield | 74–77% |

| Data from a representative laboratory-scale synthesis of this compound. orgsyn.orgorgsyn.org |

Reaction of 5-methyl-2-pyrrolidone with Methyl Iodide

An alternative conventional method for the synthesis of this compound involves the N-alkylation of 5-methyl-2-pyrrolidone. orgsyn.orgorgsyn.org In this approach, the nitrogen atom of the pyrrolidone ring acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the pyrrolidone nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. The use of excess methyl iodide can help drive the reaction to completion. orgsyn.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of advanced techniques such as electrocatalysis and the use of renewable feedstocks.

Electrocatalytic Reductive Amination of Biogenic Levulinic Acid to this compound

A promising sustainable route to 1,5-dimethyl-2-pyrrolidone is through the electrocatalytic reductive amination of levulinic acid derived from biomass. rsc.orgrsc.orgresearchgate.net This method offers a green alternative to conventional synthesis by utilizing water as a hydrogen source and operating under benign reaction conditions. rsc.orgrsc.orgresearchgate.net The process involves the electrochemical transformation of levulinic acid in the presence of methylamine. rsc.org

The reaction proceeds through the formation of 4-(methylamino)-pentanoic acid as an intermediate, which is then dehydrated to form the final product, this compound. rsc.org The choice of electrode material is crucial for the selectivity of the reaction. Copper has been identified as a highly selective cathode material for this transformation. rsc.orgresearchgate.net By optimizing reaction parameters such as substrate concentration, current density, and pH, a yield of up to 78% for 1,5-dimethyl-2-pyrrolidone can be achieved. rsc.orgrsc.orgresearchgate.net This approach not only utilizes a renewable feedstock but also employs renewable electrical energy, making it a highly sustainable process. rsc.org

| Parameter | Optimized Condition |

| Substrate | Biogenic Levulinic Acid |

| Cathode Material | Copper |

| Current Density | < 40 mA cm⁻² |

| Final Step | Dehydrative ring closure via heating |

| Yield | 78% |

| Optimized conditions for the electrocatalytic synthesis of this compound. rsc.orgrsc.orgresearchgate.net |

Impact of Electrode Material (e.g., Copper) on Selectivity and Yield

The choice of electrode material is critical in electrocatalytic synthesis, significantly influencing selectivity and yield. In the electrochemical reductive amination of levulinic acid, copper has been identified as the most selective cathode material. rsc.orgresearchgate.net Systematic investigations have validated and expanded upon earlier data, confirming copper's superior performance in this transformation. rsc.org When optimized, this method can produce 1,5-dimethyl-2-pyrrolidone in high yields. rsc.orgresearchgate.net The use of a copper cathode at current densities below 40 mA cm⁻² is particularly effective, leading to a 78% yield of 1,5-dimethyl-2-pyrrolidone after a subsequent heating step for cyclization. rsc.orgresearchgate.net The unique properties of copper, with its various accessible oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ), enable reactivity through different electron pathways, making it a versatile material in electrocatalysis. acs.org Using a sacrificial copper anode (Cu⁰) can allow for the selective release of Cuᴵ ions into the solution, which are useful intermediates in many organic syntheses. ucl.ac.uk

Influence of Substrate Concentration, Current Density, Solvent, Electrolyte, and pH Value

The efficiency of the electrocatalytic synthesis of this compound is highly dependent on several reaction parameters. A systematic study of the electrochemical transformation of levulinic acid highlighted the importance of substrate concentration, current density, solvent, electrolyte, and pH. rsc.org High substrate concentrations in an aqueous electrolyte are beneficial for the initial imine formation. rsc.org The pH value of the electrolyte also plays a crucial role; a high pH environment facilitates the formation of the imine. rsc.org

Dehydrative Ring Closure Procedures for Pyrrolidinone Formation

The final step in the synthesis of 1,5-dimethyl-2-pyrrolidone from levulinic acid via electrocatalytic reductive amination is a dehydrative ring closure. rsc.org After the electrochemical steps have formed the necessary amine intermediate, a short heating procedure is typically applied to induce cyclization. rsc.org This intramolecular reaction involves the formation of an amide bond between the secondary amine and the carboxylic acid group, with the elimination of a water molecule to form the stable five-membered lactam ring. d-nb.info This thermal cyclization step is efficient, leading to the final product in high yield under the optimized conditions. rsc.org

Reductive Amination of Levulinic Acid and Esters via Heterogeneous Catalysis

Heterogeneous catalysis offers a robust and reusable alternative for the synthesis of pyrrolidones from levulinic acid. This method is central to industrial applications due to the ease of catalyst separation and potential for continuous flow processes. researchgate.net

Supported Platinum Catalysts and Metal Effects (Pt, Re, Pd, Rh, Ru, Cu, Ni)

Supported platinum catalysts have been extensively studied for the reductive amination of levulinic acid to produce N-alkyl-5-methyl-2-pyrrolidones. researchgate.netacs.org The catalytic activity is highly dependent on the type of metal used. In a screening of various metals (Pt, Re, Pd, Rh, Ru, Cu, Ni), platinum demonstrated the highest catalytic activity. researchgate.netrsc.org Specifically, a catalyst of platinum and molybdenum oxide co-loaded on titania (Pt-MoOx/TiO2) showed the highest yield among 24 different catalysts tested. acs.org While other precious metals like Ru and Rh also show activity, they can sometimes lead to byproducts through aromatic ring hydrogenation. rsc.orgrsc.org Non-precious metals such as Ni and Co are also studied due to their hydrogenation properties, but generally, precious metals have shown higher performance in these reactions. rsc.org

| Catalyst | Support | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pt-MoOx | TiO2 | 99 | 100 °C, 3 bar H2, solvent-free | researchgate.netacs.org |

| Pt | Al2O3 | 89 | 100 °C, 3 bar H2, solvent-free | acs.org |

| Pt | TiO2 | 51 | 100 °C, 3 bar H2, solvent-free | acs.org |

| Ru | C | 75-81 (for similar substrates) | Optimized conditions | rsc.org |

| Ir-PVP | - | 95 | 30 °C, 5 bar H2, neat | rsc.org |

Role of Support Materials and Co-loaded Transition Metal Oxides

The support material and the presence of co-loaded metal oxides are crucial for the performance of heterogeneous catalysts in the reductive amination of levulinic acid. researchgate.netacs.org The choice of support can significantly affect catalytic performance. rsc.org For platinum catalysts, various supports including Al₂O₃, TiO₂, Nb₂O₅, ZrO₂, CeO₂, Carbon, HZSM-5, MgO, and SiO₂ have been investigated, with yields ranging from 51% to 89%. rsc.org Among these, TiO₂ was identified as the best support for Pt-MoOx co-loaded catalysts. researchgate.net

The addition of transition metal oxides, such as molybdenum oxide (MoOx), dramatically enhances catalytic activity. researchgate.netacs.org The Pt-MoOx/TiO₂ catalyst's high activity is attributed to the acid-base interaction between the catalyst's acid sites and the carboxyl groups in levulinic acid and its intermediate. researchgate.netacs.org The co-presence of platinum nanoparticles and molybdenum species on the TiO₂ support is indispensable for the high yields observed. acs.org The surface acidity of the support, whether Lewis or Brønsted, has a substantial impact on the reaction's efficiency. rsc.org Lewis acidic sites, in particular, are considered more effective for this transformation. rsc.org

| Support Material | Co-loaded Oxide | Yield (%) | Reference |

|---|---|---|---|

| TiO2 | MoOx | 99 | researchgate.net |

| Al2O3 | - | 89 | rsc.org |

| Nb2O5 | - | Moderate | rsc.org |

| ZrO2 | - | Moderate | rsc.org |

| CeO2 | - | Moderate | rsc.org |

| Carbon | - | Moderate | rsc.org |

Solvent-Free Reaction Conditions and Catalyst Reusability

The synthesis of 1,5-dimethyl-2-pyrrolidone from biomass-derived levulinic acid has been successfully achieved under solvent-free conditions, highlighting a green and efficient chemical process. researchgate.net Research has demonstrated the efficacy of supported platinum catalysts for the reductive amination of levulinic acid. researchgate.net Among various catalysts tested, a system comprising platinum and molybdenum oxide on a titanium dioxide support (Pt-MoOx/TiO2) has shown the highest activity. researchgate.net

This catalytic system is effective for the reductive amination of levulinic acid with a broad range of amines under mild conditions, typically at 100°C and 3 bar of H2 pressure, to produce N-alkyl-5-methyl-2-pyrrolidones in high isolated yields. researchgate.net A key advantage of this heterogeneous catalyst is its reusability. researchgate.net The catalyst can be easily separated from the reaction mixture by simple filtration and can be reused in subsequent reactions without a significant loss of its catalytic activity. researchgate.net This reusability is a critical factor for sustainable and cost-effective industrial applications. researchgate.net Another study reported achieving a 96.8% yield of 1,5-dimethyl-2-pyrrolidone from levulinic acid esters over a 10% Ni@CeOx catalyst, further demonstrating the potential of heterogeneous catalysts in these transformations. researchgate.net

| Catalyst System | Substrates | Conditions | Key Outcome | Source |

|---|---|---|---|---|

| Pt-MoOx/TiO2 | Levulinic Acid (LA) and various amines | 100°C, 3 bar H₂, solvent-free | High isolated yields of pyrrolidinones; catalyst is reusable. | researchgate.net |

| 10% Ni@CeOx | Levulinic Acid Esters and Methylamine | 140°C, 2 MPa H₂, water as solvent | 96.8% yield of 1,5-dimethyl-2-pyrrolidone. | researchgate.net |

Mechanism of Amine Formation and Role of Lewis Acid Sites

Subsequent hydrogenation of the imine, followed by intramolecular cyclization (lactamization), yields the final pyrrolidinone product. core.ac.uk Research suggests that the Lewis acid sites on the support material, such as TiO2, are vital for this process. researchgate.netcore.ac.uk The yield of the amine has been observed to increase with a negative shift in the CO stretching band in infrared spectra of adsorbed acetone (B3395972) on the catalysts, indicating that Lewis acid sites are important to the catalytic system. researchgate.net These sites facilitate the initial condensation step to form the imine, which is often the rate-controlling step of the reaction. core.ac.uk The fine-tuning of both the hydrogenating function (from the metal, e.g., Platinum) and the acid function of the catalyst is necessary for a successful one-pot synthesis. core.ac.uk

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and N-Nucleophiles

A versatile and straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, which act as N-nucleophiles. nih.govdntb.gov.uanih.gov In this methodology, the DA cyclopropanes function as 1,4-C,C-dielectrophiles. nih.govnih.gov This transformation can be carried out as a one-pot process that has a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a wide range of DA cyclopropanes. dntb.gov.uanih.gov

Ring-Opening and Cyclization Mechanisms

The synthesis proceeds through a two-step mechanism initiated by a Lewis acid. nih.govresearchgate.net

Ring-Opening: The first step is a Lewis acid-catalyzed opening of the three-membered ring of the donor-acceptor cyclopropane (B1198618) by the primary amine. nih.gov This nucleophilic attack results in the formation of a linear γ-amino ester intermediate. nih.govresearchgate.net Studies have shown that at room temperature, even with the presence of various Lewis acids, the reaction stops at the formation of this acyclic product without spontaneous cyclization. mdpi.com

Cyclization (Lactamization): The second step is the cyclization of the γ-amino ester intermediate to form the five-membered pyrrolidinone ring. nih.gov This lactamization is typically induced by heating the reaction mixture, often under reflux in a solvent like toluene (B28343) with the addition of acetic acid. nih.govmdpi.com This sequence allows for the efficient one-pot synthesis of the target 1,5-substituted pyrrolidin-2-ones from the initial reactants. nih.gov

Application of Nickel Perchlorate (B79767) as a Catalyst

The choice of Lewis acid catalyst is critical for the efficiency of the initial ring-opening step. Various Lewis acids have been tested for this transformation, including triflates of aluminum, iron, scandium, and yttrium, as well as zinc triflate and nickel perchlorate. nih.govmdpi.com

Among the tested catalysts, nickel(II) perchlorate hexahydrate (Ni(ClO4)2∙6H2O) and yttrium(III) triflate (Y(OTf)3) were found to be the most effective. nih.govmdpi.com Using 20 mol% of nickel perchlorate at room temperature, the acyclic γ-amino ester intermediate was obtained in yields greater than 90%. nih.govmdpi.com Decreasing the catalyst loading of nickel perchlorate led to a reduction in the product yield. nih.govmdpi.com In contrast, some Lewis acids like Al(OTf)3 did not effectively catalyze the transformation. nih.govmdpi.com

| Lewis Acid Catalyst (20 mol%) | Solvent | Temperature | Yield of Acyclic Intermediate | Source |

|---|---|---|---|---|

| Al(OTf)₃ | Dichloroethane (DCE) | Room Temp | No reaction | nih.govmdpi.com |

| Fe(OTf)₃ | DCE | Room Temp | Good | nih.govmdpi.com |

| Sc(OTf)₃ | DCE | Room Temp | Good | nih.govmdpi.com |

| Zn(OTf)₂ | DCE | Room Temp | Reasonable | nih.govmdpi.com |

| Ni(ClO₄)₂·6H₂O | DCE | Room Temp | >90% | nih.govmdpi.com |

| Y(OTf)₃ | DCE | Room Temp | >90% | nih.govmdpi.com |

Diastereoselectivity in Pyrrolidinone Synthesis

The synthesis of 1,5-substituted pyrrolidinones often creates at least two stereocenters (at the C1 and C5 positions), making the control of diastereoselectivity a key challenge. In the synthesis from donor-acceptor cyclopropanes, the final product was obtained as a mixture of two diastereomers due to the presence of an ester group at the C(3) position of the pyrrolidone ring. nih.gov

Achieving high diastereoselectivity is a central goal in modern organic synthesis. For pyrrolidinone synthesis, various strategies have been developed. These include intramolecular cascade processes of α-chiral aldimines, where the stereochemistry of a substituent on the starting material can direct the stereochemical outcome of the cyclization. rsc.org For instance, in certain reactions with alkyl or aryl Grignard reagents, the stereochemistry at the C-5 position of the resulting 2-pyrrolidinone (B116388) was controlled solely by an α-alkoxy substituent. rsc.org Other methods have utilized manganese(III) acetate (B1210297) in oxidative radical reactions to form fused lactone-pyrrolidinones from acyclic precursors with good diastereocontrol over multiple adjacent stereocenters. acs.org The development of these diastereoselective methods is crucial for accessing specific stereoisomers of biologically active molecules. rsc.orgacs.org

Multicomponent Reactions for Pyrrolidinone Derivatives (General, relevant to 1,5-substitution patterns)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org Several MCRs have been developed for the synthesis of the pyrrolidinone skeleton. rsc.orgtandfonline.com

For example, a three-component reaction between aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) can yield substituted 3-pyrrolin-2-ones. rsc.orgbeilstein-journals.org The proposed mechanism for one such reaction involves the initial formation of an imine from the aldehyde and amine, which then reacts with a dipolar intermediate generated from the acetylenedicarboxylate. rsc.org An subsequent intramolecular attack by the amino group closes the five-membered ring. rsc.org While many reported MCRs lead to polysubstituted pyrrolidinones, these strategies can be conceptually adapted to create 1,5-substitution patterns by carefully selecting the starting components. beilstein-journals.org For instance, a reaction involving an aldehyde, an amine (e.g., methylamine), and a component that provides the remaining three carbons of the ring could potentially lead to a 1,5-disubstituted pyrrolidinone framework. The versatility of MCRs makes them an attractive, though less direct, approach for synthesizing analogues of this compound. tandfonline.combohrium.com

Reaction Pathways for 1,4,5-Trisubstituted Pyrrolidine-2,3-diones

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones can be achieved through a multi-step process commencing with a three-component reaction. beilstein-journals.orgjst-ud.vn This typically involves the reaction of aromatic aldehydes, an amine like aniline, and ethyl 2,4-dioxovalerate. beilstein-journals.orgnih.gov This initial step yields 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivatives. beilstein-journals.org

These intermediate compounds can then be further functionalized. beilstein-journals.org The reaction of these 2-pyrrolidinone derivatives with aliphatic amines leads to the formation of a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.orgjst-ud.vn For instance, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one has been successfully synthesized and subsequently reacted with aliphatic amines such as methylamine and 4-methoxybenzylamine (B45378) to produce the corresponding 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vn The structures of these final products are typically confirmed using advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). jst-ud.vn

A notable example is the reaction between 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one and 4-methoxybenzylamine to optimize reaction conditions. beilstein-journals.org This highlights the importance of selecting appropriate starting materials to achieve the desired substitution pattern on the pyrrolidine (B122466) ring.

Table 1: Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Derivatives

| Starting Pyrrolin-2-one Derivative | Amine | Resulting Pyrrolidine-2,3-dione | Reference |

|---|---|---|---|

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | Methylamine | 4-(1-(methylamino)ethylene)-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione | jst-ud.vn |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 4-Methoxybenzylamine | 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | jst-ud.vn |

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 4-Methoxybenzylamine | 1,5-diphenyl-4-(1-((4-methoxybenzyl)amino)ethylidene)pyrrolidine-2,3-dione | beilstein-journals.org |

Kinetic vs. Thermodynamic Control in Product Formation

In the context of pyrrolidinone synthesis, computational studies, specifically Density Functional Theory (DFT) calculations, have shown that for the reaction between 3-pyrroline-2-one (B142641) derivatives and aliphatic amines, kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. nih.gov This implies that the product distribution is primarily determined by the rates of the competing reaction pathways rather than the relative stabilities of the final products. nih.gov The main product is formed through the pathway with the lowest free energy of activation (ΔG‡). nih.gov This is a crucial consideration in asymmetric synthesis, where achieving a non-racemic mixture of enantiomers necessitates at least partial kinetic control. wikipedia.org

The cyclization of the 5-hexenyl radical provides a classic example of kinetic versus thermodynamic control, where the kinetically controlled 5-exo-cyclization is faster, leading to the formation of a five-membered ring, even though the six-membered ring from 6-endo-cyclization is thermodynamically more stable. diva-portal.org Similarly, in the protonation of an enolate ion, the enol is the kinetic product, while the more stable ketone or aldehyde is the thermodynamic product. wikipedia.org

Solvent Effects on Reaction Mechanisms and Yields

The choice of solvent can significantly impact the reaction mechanism and the yield of the desired product. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 4-acetyl-3-hydroxy-3-pyrrolin-2-ones and aliphatic amines, ethanol (B145695) has been identified as a superior solvent compared to glacial acetic acid. beilstein-journals.orgnih.gov The use of ethanol leads to a dramatic increase in the yield of the desired pyrrolidine-2,3-diones. nih.gov

For instance, the reaction of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with an aliphatic amine in glacial acetic acid resulted in a modest 36% yield. beilstein-journals.org However, by switching the solvent to ethanol, the yields for a range of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives were significantly improved. beilstein-journals.org This highlights the profound effect a solvent can have on the efficiency of a reaction.

In other related syntheses of pyrrolidinone derivatives, various solvents have been investigated. For the synthesis of substituted 3-pyrrolin-2-ones, ethanol was found to be the optimal solvent, providing better yields compared to water, methanol, dichloromethane, and acetonitrile (B52724). rsc.org The polarity of the solvent can also play a key role. N-butylpyrrolidinone, a dipolar aprotic solvent, has been shown to be an effective medium for various organic reactions, including heterocycle synthesis, with its performance being comparable to or even exceeding that of other common solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) in certain reactions. whiterose.ac.uk

Table 2: Effect of Solvent on the Yield of a Pyrrolidinone Derivative

| Reactants | Solvent | Yield | Reference |

|---|---|---|---|

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one and 4-methoxybenzylamine | Glacial Acetic Acid | 36% | beilstein-journals.org |

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one and 4-methoxybenzylamine | Ethanol | Significantly higher (exact % not specified, but dramatic increase noted) | beilstein-journals.orgnih.gov |

| Aniline, diethyl acetylenedicarboxylate, 4-chlorobenzaldehyde | Ethanol | Good to Excellent | rsc.org |

| Aniline, diethyl acetylenedicarboxylate, 4-chlorobenzaldehyde | Water, Methanol, Dichloromethane, Acetonitrile | Moderate | rsc.org |

Applications of 1,5 Dimethyl 2 Pyrrolidinone in Organic Synthesis and Chemical Processes

Role as a Reaction Medium and Solvent

1,5-Dimethyl-2-pyrrolidinone, a substituted derivative of N-Methyl-2-pyrrolidone (NMP), functions as a polar aprotic solvent. commonorganicchemistry.com Its chemical structure, characterized by a 5-membered lactam ring, imparts properties such as a high boiling point and miscibility with water and common organic solvents, making it suitable for various applications in chemical processes. commonorganicchemistry.comnist.gov

While this compound is primarily utilized as a reaction solvent, its direct catalytic activities are not extensively detailed in the provided research. However, the broader class of pyrrolidinones is central to many catalyzed synthetic methods. For instance, the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones can be achieved through a Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation. nih.gov In such processes, the pyrrolidinone structure is the target product rather than the catalyst. The solvent's role is to facilitate the reaction by providing a suitable medium, often under catalyzed conditions. nih.gov

The Rosenmund-von-Braun reaction, a method for preparing aryl nitriles from aryl halides using copper(I) cyanide, traditionally employs polar, high-boiling solvents to facilitate the reaction, which often requires elevated temperatures. organic-chemistry.orgthieme-connect.de Solvents such as dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred for this transformation. thieme-connect.de Given that this compound has been proposed as a replacement solvent for NMP, it stands as a suitable medium for this type of cyanation reaction, offering similar physical properties conducive to the process. thieme-connect.degoogle.com

The synthesis of cobalt complexes often involves the reaction of a cobalt salt, such as cobalt chloride hexahydrate, with a ligand in a suitable solvent. google.com The choice of solvent is critical for dissolving the reactants and facilitating the complexation. Common solvents for this purpose include polar media like methanol, acetonitrile (B52724), DMF, and dimethyl sulfoxide (B87167) (DMSO). google.commdpi.com As a polar aprotic solvent within the same class as DMF and a designated replacement for NMP, this compound can serve as an appropriate medium for the preparation of such organometallic complexes. google.com

In the petrochemical industry, NMP is effectively used to recover specific hydrocarbons from gas mixtures. wikipedia.org One of its significant applications is in the purification of acetylene (B1199291). wikipedia.org Due to its high polarity and dissolving power, NMP can selectively absorb acetylene from cracking gas streams. itwreagents.com As this compound is identified as a substitute for NMP, it is also applicable in these gas purification and separation processes, leveraging similar solvency characteristics. google.comwikipedia.org

N-Methyl-2-pyrrolidone (NMP) is a widely used solvent in numerous industries, including pharmaceuticals, polymers, and microelectronics, due to its powerful solvency, high boiling point, and miscibility with water. wikipedia.org3dincites.comatamanchemicals.com However, growing concerns over its reproductive toxicity have prompted a search for safer alternatives. 3dincites.comgaylordchemical.com this compound (also referred to as DMP) has been specifically identified as a replacement solvent for NMP. google.com It shares the polar aprotic nature of NMP but features a methyl group substitution on the pyrrolidone ring. google.com This structural similarity results in comparable physical and chemical properties, allowing it to function as a substitute in applications like the formulation of polyurethane dispersions and other processes where NMP is traditionally used. google.comresearchgate.net

Table 1: Comparison of Physical Properties

| Property | This compound | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C₆H₁₁NO | C₅H₉NO |

| Molecular Weight | 113.16 g/mol nist.gov | 99.13 g/mol |

| Boiling Point | 215-217 °C / 743 mmHg chemicalbook.com | 202 °C |

| Density | 0.982 g/mL at 25 °C chemicalbook.com | 1.028 g/mL at 25 °C |

| Refractive Index | n20/D 1.465 chemicalbook.com | n20/D 1.470 |

| Flash Point | 89 °C (closed cup) sigmaaldrich.com | 91 °C |

| Solubility | Soluble in ethanol (B145695), acetone (B3395972); insoluble in water. | Miscible with water. commonorganicchemistry.com |

Involvement in Specific Reaction Types

The pyrrolidinone ring is a significant structural motif in many biologically active compounds, making its synthesis a key focus in medicinal and organic chemistry. nih.govresearchgate.net Consequently, this compound and its analogs are often the target products of various specific reaction types. Multicomponent reactions (MCRs) are frequently employed for the efficient, one-pot synthesis of substituted 2-pyrrolidinone (B116388) skeletons. rsc.org

Furthermore, as a high-boiling polar aprotic solvent, this compound is a suitable medium for reactions that require elevated temperatures and a solvent that can stabilize charged intermediates. Its properties are comparable to other solvents in its class, such as DMF, DMSO, and NMP, which are widely used in polymerization reactions and nucleophilic substitution processes. commonorganicchemistry.comatamanchemicals.com For example, NMP is used as a solvent for the polymerization of engineering plastics like polyamides and in the production of aramid fibers. atamanchemicals.com The similar properties of this compound make it a viable alternative for these and other related synthetic applications. google.com

Advanced Applications in Chemical Research

Beyond its role as a synthetic intermediate, this compound holds potential in more advanced applications, largely inferred from the utility of its parent compound, N-methyl-2-pyrrolidone (NMP).

As a polar aprotic solvent, NMP is widely used in the polymer industry, notably for processing polymers like polyvinylidene fluoride (B91410) (PVDF), and in petrochemical processing. wikipedia.orgwikipedia.org this compound, with its additional methyl group, possesses different physical properties such as a higher boiling point and altered solvency characteristics, which could make it a valuable specialty solvent for specific applications where the properties of NMP are not optimal. sigmaaldrich.comsigmaaldrich.com

Furthermore, since this compound possesses a chiral center at the C5 position, it can be synthesized in an enantiomerically pure form. nih.gov This opens up possibilities for its use in asymmetric synthesis, either as a chiral auxiliary to control the stereochemistry of reactions or as a chiral ligand for transition metal catalysts. researchgate.netacs.org The development of pyrrolidone-based ligands has been an active area of research, and chiral 1,5-disubstituted pyrrolidinones represent a promising scaffold for designing new catalysts for stereoselective transformations.

Green Chemistry Principles in this compound Production and Use

The production and application of this compound (DMPD) are increasingly being viewed through the lens of green chemistry, an approach that aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduinstituteofsustainabilitystudies.com Several aspects of DMPD's lifecycle, from its synthesis to its use as a solvent, align with the core tenets of green chemistry.

A primary principle of green chemistry is the use of renewable feedstocks. nih.govmsu.edu Traditionally, many solvents and chemical intermediates are derived from fossil fuels. However, DMPD can be synthesized from levulinic acid, a platform chemical derived from the degradation of biomass. researchgate.netresearchgate.net This positions DMPD as a bio-based chemical, reducing reliance on depleting fossil resources and contributing to a more sustainable chemical industry.

Modern synthetic routes to DMPD embody additional green chemistry principles, such as catalysis and the prevention of waste. yale.edunih.gov The reductive amination of levulinic acid is a key pathway to producing N-substituted pyrrolidinones. researchgate.net Research has focused on developing highly efficient and environmentally friendly heterogeneous catalytic systems for this transformation. For instance, a low-cost, non-noble metal catalyst, 10% Ni@CeOx, has been shown to produce DMPD from levulinic acid with a 96.8% yield in water, a green solvent. researchgate.net This catalytic approach is superior to stoichiometric reagents as it minimizes waste and allows for catalyst reuse, a significant advantage for industrial-scale production. yale.eduresearchgate.net

Another innovative and sustainable route is the electrocatalytic reductive amination of levulinic acid. researchgate.netrsc.org This method offers a green pathway by using water as a hydrogen source under benign reaction conditions. researchgate.netrsc.org By identifying copper as a highly selective cathode material, researchers have achieved a 78% yield of DMPD. researchgate.netrsc.org Electrocatalytic methods align with the principle of designing for energy efficiency by potentially operating at lower temperatures and pressures than traditional high-pressure hydrogenation reactions. yale.eduorgsyn.org

The following table summarizes various catalytic approaches for the synthesis of this compound from levulinic acid, highlighting the reaction conditions and yields.

| Catalyst | Reactants | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| 10% Ni@CeOx | Levulinic acid, Methylamine (B109427), H₂ | Water | 140 | 2 MPa | 96.8 | researchgate.net |

| Copper Cathode | Levulinic acid, Methylamine | Aqueous Electrolyte | Ambient | Ambient | 78 | researchgate.netrsc.org |

| Raney Nickel | Levulinic acid, Methylamine, H₂ | Water | 140 | 1000–2000 psi | 74–77 | orgsyn.org |

Furthermore, this compound itself is considered a highly efficient green solvent. researchgate.netresearchgate.net Its properties—high boiling point, low melting point, high polarity, and high solubility—make it an attractive alternative to more hazardous dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), which faces increasing legislative restrictions due to its toxicity. researchgate.netrsc.org The design and use of safer chemicals that maintain or improve efficacy while minimizing toxicity is a cornerstone of green chemistry. yale.edunbinno.com

Potential as a Green Solvent for Biomass Upgrading

The transition to a bio-based economy necessitates efficient methods for converting lignocellulosic biomass into valuable fuels and chemicals. semanticscholar.orgnrel.gov A critical step in this process is pretreatment, which involves the fractionation of biomass into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). ncsu.edu The choice of solvent for this pretreatment is crucial for the process's efficiency, sustainability, and economic viability. nih.gov this compound shows significant potential as a green solvent for biomass upgrading due to its favorable physical properties and its origin from a renewable source.

Biomass upgrading often requires solvents that can effectively dissolve or swell its components, particularly lignin, to make the cellulose more accessible for enzymatic hydrolysis. ncsu.edumdpi.com Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be effective in dissolving lignin and pretreating lignocellulosic biomass. researchgate.netmdpi.com Given its structural similarity and comparable properties, DMPD is a promising candidate for these applications. Its high polarity and solvency are advantageous for breaking down the complex structure of lignocellulose. researchgate.netnbinno.com

The use of green solvents in biomass processing is a rapidly growing area of research. ncsu.edu Solvents are evaluated based on their effectiveness, recyclability, low toxicity, and biodegradability. nbinno.comnih.gov DMPD aligns well with these criteria, especially when compared to conventional organic solvents or even some ionic liquids, which can be expensive and difficult to recycle. ncsu.edu

The table below compares the physical properties of this compound with other solvents that are commonly used or investigated for biomass pretreatment.

| Solvent | Boiling Point (°C) | Melting Point (°C) | Polarity (Dipole Moment, D) | Classification |

| This compound | 202-204 | -58 | High (est.) | Dipolar Aprotic |

| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | 4.09 | Dipolar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 189 | 18.5 | 3.96 | Dipolar Aprotic |

| γ-Valerolactone (GVL) | 207-208 | -31 | 3.9 | Dipolar Aprotic |

| Ethanol | 78.37 | -114 | 1.69 | Protic |

| Water | 100 | 0 | 1.85 | Protic |

While extensive research on the direct application of this compound for biomass upgrading is still emerging, its profile as a bio-based, effective, and safer solvent makes it a strong candidate for future biorefinery processes aimed at the sustainable production of fuels and chemicals. semanticscholar.org

Advanced Analytical Methodologies for 1,5 Dimethyl 2 Pyrrolidinone

Spectroscopic Characterization (General Mention)

Spectroscopic methods are fundamental to the characterization of 1,5-Dimethyl-2-pyrrolidinone. Techniques such as Infrared (IR) spectroscopy and mass spectrometry provide critical information about the molecule's functional groups and molecular weight. The National Institute of Standards and Technology (NIST) database includes reference spectra for this compound, which serve as a benchmark for its identification. nist.gov IR spectroscopy is used to confirm the presence of key functional groups, most notably the characteristic strong absorption band of the tertiary amide carbonyl (C=O) group within the five-membered ring. Mass spectrometry provides the molecular weight and fragmentation data essential for confirming the compound's identity. nist.gov

Chromatographic Techniques for Purity and Quantitative Determination

Chromatography is the cornerstone for assessing the purity of this compound and for its quantitative determination. High Performance Liquid Chromatography (HPLC) is typically employed for analyzing the compound itself, while Gas Chromatography (GC) is the standard for detecting volatile impurities and residual solvents.

High Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity and assay of this compound. While specific validated methods for this particular compound are not extensively published, standard methodologies for related pyrrolidinone derivatives can be readily adapted. sielc.comnih.gov A reversed-phase HPLC (RP-HPLC) method is generally suitable, utilizing a C18 stationary phase column.

The separation principle involves partitioning the analyte between the nonpolar stationary phase and a polar mobile phase. For this compound, a mobile phase consisting of a gradient or isocratic mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is effective. sielc.comfda.gov Detection is typically achieved using an ultraviolet (UV) detector set at a low wavelength (e.g., ~210 nm), as the amide chromophore has a weak absorbance at higher wavelengths. This technique allows for the separation of the main compound from non-volatile impurities and degradation products.

Table 1: Representative HPLC Conditions for Pyrrolidinone Analysis This table is based on common methodologies for related compounds and represents a typical starting point for method development for this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC), particularly with a headspace autosampler, is the preferred method for the determination of residual volatile organic compounds that may be present from the synthesis and purification processes of this compound. The manufacturing process, which may involve the reductive amination of pentan-4-keto acid with methylamine (B109427), can leave traces of starting materials or solvents. guidechem.com

The sample is heated in a sealed vial (headspace), allowing volatile solvents to partition into the gas phase. An aliquot of this vapor is then injected into the GC system. A flame ionization detector (FID) is commonly used for this analysis due to its high sensitivity to hydrocarbons. This method ensures that any residual solvents are quantified to meet regulatory and quality standards.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful tool for the analysis of this compound, providing definitive structural confirmation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M+) peak corresponding to its molecular weight (113.16 g/mol ) and a series of characteristic fragment ions. nist.gov The fragmentation pattern is a unique fingerprint that helps in structural identification. chemguide.co.uk

Table 2: Key Mass Fragments of this compound (Electron Ionization) Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| Mass-to-Charge Ratio (m/z) | Potential Fragment Identity |

|---|---|

| 113 | Molecular Ion [M]+• |

| 98 | Loss of a methyl group [M-CH3]+ |

| 70 | Further fragmentation |

| 57 | Further fragmentation |

| 42 | Base Peak (most abundant fragment) |

For highly sensitive and selective quantification, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. This technique operates in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and monitoring its fragmentation into specific product ions.

For this compound, the precursor ion would be the protonated molecule at m/z 114. This ion is isolated and then fragmented, and one or more specific, stable product ions are detected. This precursor-to-product ion transition is highly specific to the analyte. For example, a validated method for the related compound N-methyl-2-pyrrolidinone (NMP) monitors the transition of its precursor ion (m/z 100) to product ions such as m/z 58 and m/z 82. fda.gov A similar approach for this compound would provide excellent selectivity and low limits of detection, making it ideal for trace-level analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum confirms the presence and connectivity of all protons in the molecule. The spectrum would show distinct signals for the two methyl groups and the protons on the pyrrolidinone ring. The N-methyl group would appear as a singlet, while the C5-methyl group would be a doublet due to coupling with the adjacent proton at the C5 position. The protons on the methylene (B1212753) groups (C3 and C4) would appear as complex multiplets.

Table 3: Predicted ¹H NMR Spectral Data for this compound This table presents expected chemical shifts and splitting patterns based on standard NMR principles for the structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| N-CH3 (C1-Methyl) | ~2.8 | Singlet (s) | 3H |

| C5-H | ~3.5 | Multiplet (m) | 1H |

| C5-CH3 | ~1.2 | Doublet (d) | 3H |

| C3-H2 | ~1.8 - 2.0 | Multiplet (m) | 2H |

| C4-H2 | ~2.2 - 2.4 | Multiplet (m) | 2H |

Environmental Considerations and Sustainability in the Context of 1,5 Dimethyl 2 Pyrrolidinone

Life Cycle Assessment and Environmental Impact of 1,5-Dimethyl-2-pyrrolidinone Production and Use

Given the absence of specific LCA data for this compound, its full environmental impact across its life cycle remains unquantified. However, the development of sustainable synthesis routes from biomass-derived feedstocks, as discussed in section 6.4, suggests a potential for a more favorable environmental profile at the production stage compared to petrochemical-based solvents.

Comparison with N-Methyl-2-pyrrolidone (NMP) in Terms of Environmental Profile

A direct comparison of the environmental profiles of this compound and N-Methyl-2-pyrrolidone (NMP) is challenging due to the limited availability of specific environmental data for the former. However, a comparative analysis can be made based on the extensive data for NMP and the emerging information on this compound's synthesis.

N-Methyl-2-pyrrolidone (NMP): NMP is a widely used solvent that has come under regulatory scrutiny due to its reproductive toxicity. revistanefrologia.comresearchgate.net Environmentally, NMP is considered to have low persistence and a low potential for bioaccumulation. epa.gov It is readily biodegradable in screening tests, although this process can be slow in certain types of surface water. who.intinchem.org Despite its biodegradability, its widespread use and release into industrial and municipal wastewater raise environmental concerns, potentially leading to the contamination of water and soil. maratek.com The U.S. EPA, however, has noted that NMP has a low hazard profile for ecological receptors. epa.gov

This compound: Specific data on the biodegradability, ecotoxicity, and environmental persistence of this compound are not widely available. Its primary advantage from an environmental standpoint appears to be its potential for sustainable synthesis from bio-based sources like levulinic acid. This bio-based origin could significantly lower its carbon footprint at the manufacturing stage compared to NMP, which is derived from petrochemicals. However, without data on its fate and effects in the environment, a complete environmental profile cannot be constructed.

The following table summarizes the known environmental and health-related properties of NMP, which serves as a benchmark for the future assessment of this compound.

| Feature | N-Methyl-2-pyrrolidone (NMP) | This compound |

| Regulatory Status | Classified as a substance of very high concern (SVHC) in Europe due to reproductive toxicity. revistanefrologia.com | No specific widespread classification found. |

| Biodegradability | Readily biodegradable, though degradation rates can vary. who.intinchem.org | Data not available. |

| Bioaccumulation | Low potential for bioaccumulation. who.int | Data not available. |

| Aquatic Toxicity | Low acute toxicity to aquatic organisms. who.int | Data not available. |

| Synthesis | Primarily from petrochemical feedstocks. | Can be synthesized from bio-based levulinic acid. |

Degradation Pathways of Lactam Structures in Environmental Contexts

The environmental degradation of lactam structures, such as the pyrrolidinone ring in this compound, can occur through several pathways. The primary mechanisms are microbial degradation and chemical hydrolysis.

Microbial Degradation: Biodegradation is a key process for the removal of pyrrolidinone derivatives from the environment. Studies on NMP have shown that it is degradable by various microorganisms found in surface water and activated sludge. who.intorgsyn.org The degradation can proceed at different rates depending on the microbial community present. For instance, NMP removal was observed to be fastest in river water, taking only a few days, while it was significantly slower in wetland and spring water samples. who.int Bacterial genera that have been identified as capable of degrading NMP include Pseudomonas, Rhodococcus, Paracoccus, and Acinetobacter. orgsyn.org The degradation pathway for NMP is proposed to involve the formation of metabolites such as 1-methyl-2,5-pyrrolidinedione and succinic acid. researchgate.net

Chemical Hydrolysis: The lactam ring is susceptible to hydrolysis, which involves the cleavage of the amide bond. This process is significantly influenced by pH and temperature. For NMP, hydrolysis is reported to be negligible under neutral environmental conditions but can be accelerated in the presence of alkali and at higher temperatures. who.intresearchgate.net The primary hydrolysis product of NMP is 4-(methylamino)butyric acid. researchgate.net

Photodegradation: Photolysis, or degradation by sunlight, is another potential environmental fate for some chemical compounds. While direct photolysis of NMP by UV-C light is minimal (less than 2% degradation), the process can be significantly enhanced in the presence of other substances that generate radicals, such as persulfate (PMS). nih.gov This enhanced degradation suggests that indirect photolysis could contribute to the removal of pyrrolidinones in sunlit surface waters. nih.gov

Sustainable Synthesis Routes for this compound

A significant aspect of the environmental profile of this compound is the development of sustainable synthesis methods, particularly those utilizing biomass-derived feedstocks. These "green chemistry" approaches offer an alternative to traditional petrochemical-based syntheses.

One of the most promising sustainable routes is the catalytic hydrogenation of a mixture of levulinic acid and methylamine (B109427). orgsyn.org Levulinic acid is a key platform chemical that can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass. This bio-based origin is a major advantage for improving the sustainability of the synthesis process.

Recent research has focused on developing efficient and environmentally friendly catalysts for this conversion. One notable method uses a non-noble metallic Ni@CeOx catalyst. This system achieves a 96.8% yield of this compound from levulinic acid with 100% conversion. The reaction is carried out in water as a solvent at a moderate temperature of 140°C, providing a low-cost and efficient heterogeneous catalytic system. This catalyst has also demonstrated excellent stability over multiple reaction cycles.

Another established, though less "green" by modern standards, method involves the use of a Raney nickel catalyst under high hydrogen pressure (70-140 bar). While effective, with yields of 74–77%, the high pressure required presents operational challenges. orgsyn.org

The development of these bio-based routes positions this compound as a potentially more sustainable alternative to solvents derived from fossil fuels.

The table below summarizes key aspects of different synthesis routes.

| Starting Materials | Catalyst | Key Conditions | Yield | Sustainability Aspect |

| Levulinic acid, Methylamine | Ni@CeOx | 140°C, 2 MPa H₂, Water solvent | 96.8% | Bio-based feedstock, non-noble metal catalyst, water as solvent. |

| Levulinic acid, Methylamine | Raney Nickel | 140°C, 70-140 bar H₂ | 74-77% | Utilizes bio-based feedstock but requires high pressure. orgsyn.org |

| 5-Methyl-2-pyrrolidone, Methyl iodide | Not specified (alkylation) | Not specified | Not specified | Traditional chemical synthesis route. orgsyn.org |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of pyrrolidinone scaffolds is a cornerstone of organic and medicinal chemistry. While established methods exist for 1,5-Dimethyl-2-pyrrolidinone, current research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

One of the traditional and documented methods for preparing this compound involves the catalytic hydrogenation of a mixture of levulinic acid and methylamine (B109427). orgsyn.orgguidechem.com This process, typically carried out in a high-pressure apparatus with a Raney nickel catalyst at elevated temperatures (around 140°C), provides the target compound in good yields (74-77%). orgsyn.orgguidechem.com The reaction proceeds via reductive amination and subsequent cyclization.

However, contemporary research into pyrrolidinone synthesis is exploring novel strategies that offer milder conditions, greater substrate scope, and access to structurally diverse analogues. One such promising approach involves the use of donor-acceptor (DA) cyclopropanes. A recently developed method for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes a Lewis acid-catalyzed ring-opening of a DA cyclopropane (B1198618) with primary amines, followed by an in-situ lactamization and dealkoxycarbonylation. nih.gov This strategy is notable for its one-pot nature and the ability to introduce various substituents at the 1- and 5-positions. Studies have shown that this nucleophilic ring-opening proceeds with a full inversion of the absolute configuration of the chiral center, consistent with an SN2-type mechanism. nih.gov

The table below summarizes key aspects of these synthetic approaches.

| Feature | Catalytic Hydrogenation of Levulinic Acid | DA Cyclopropane Route |

| Starting Materials | Levulinic acid, Methylamine, Hydrogen | Donor-Acceptor Cyclopropane, Primary Amine |

| Catalyst/Reagent | Raney Nickel | Lewis Acid (e.g., Ni(ClO4)2∙6H2O) |

| Key Steps | Reductive amination, Cyclization | Ring-opening, Lactamization, Dealkoxycarbonylation |

| Conditions | High pressure (1000–2000 lb), High temperature (140°C) | Milder conditions, can proceed at room temperature |

| Advantages | Direct route to the target molecule | High versatility, stereospecificity, one-pot procedure |

Future exploration in this area will likely focus on applying biocatalysis and flow chemistry to enhance the sustainability and scalability of these synthetic pathways. The development of non-metal catalysts and methods that utilize renewable feedstocks, such as lignocellulosic biomass-derived levulinic acid, are also critical areas of investigation. nih.gov

Development of Next-Generation Solvents and Reaction Media

The chemical industry is under increasing pressure to replace conventional solvents that pose health and environmental risks. N-Methyl-2-pyrrolidone (NMP), a structural analogue of this compound, is a widely used dipolar aprotic solvent in numerous applications, from polymer manufacturing to paint stripping. wikipedia.org However, due to its classification as a reproductive toxicant, legislative bodies like the EU have severely restricted its use, creating an urgent need for safer, greener alternatives. nih.govwikipedia.orgrsc.org

This regulatory landscape has spurred significant research into identifying functional substitutes for NMP. researchgate.net The focus is on finding solvents with similar performance characteristics—such as high solvency, thermal stability, and miscibility—but with a much-improved safety profile. replaceacetone.com Structurally similar compounds, including N-ethyl- or N-butyl-2-pyrrolidone, have been considered as potential replacements. nih.gov Other promising bio-based solvents, such as dihydrolevoglucosenone (Cyrene™) and gamma-valerolactone (GVL), have demonstrated comparable performance to NMP in applications like the synthesis of polyurethane dispersions. nih.govrsc.orgeuropa.eu

While this compound is a homologue of NMP, there is currently limited published research evaluating its specific performance and toxicological profile as a next-generation solvent. Its physical properties suggest it may function as a polar, high-boiling point solvent. However, for it to be considered a viable "greener" alternative, extensive studies are required to assess its biodegradability, toxicity, and life cycle impact against both NMP and other emerging bio-solvents. Future research should therefore be directed at a comprehensive evaluation of this compound in this context, comparing its efficacy and safety to established and novel solvent systems.

| Solvent | CAS Number | Boiling Point (°C) | Key Hazard | Status |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 202-204 | Reproductive Toxicant (H360D) | Restricted Use wikipedia.org |

| This compound | 5075-92-3 | 215-217 | Irritant (H315, H319, H335) | Research Interest sigmaaldrich.com |

| gamma-Valerolactone (GVL) | 108-29-2 | 207-208 | Serious Eye Irritation | Green Solvent Candidate nih.gov |

| Dihydrolevoglucosenone (Cyrene™) | 53716-82-8 | 226.7 | Skin Irritation | Bio-based NMP Replacement europa.eu |

Advanced Catalytic Systems for Pyrrolidinone Synthesis and Transformations

Catalysis is pivotal in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of this compound and other pyrrolidinones is heavily reliant on effective catalytic systems.

As mentioned, the established synthesis of this compound employs a heterogeneous catalyst, Raney nickel, for the reductive amination of levulinic acid. orgsyn.orgguidechem.com While effective, this process requires high pressures of hydrogen gas. Modern research is increasingly focused on developing catalytic systems that operate under more benign conditions. For the broader class of pyrrolidines and piperidines, copper-catalyzed intramolecular C–H amination of N-fluoride amides has emerged as a powerful method. acs.org Mechanistic studies, combining experimental and Density Functional Theory (DFT) investigations, have been crucial in elucidating the catalytic cycle, which is proposed to proceed through a Cu(I)/Cu(II) pathway. acs.org

Furthermore, the stereoselective synthesis of pyrrolidinone derivatives is a significant goal, and Lewis acid catalysis has proven effective in this domain. In the synthesis of 1,5-substituted pyrrolidin-2-ones from DA cyclopropanes, moderately activating Lewis acids like Ni(ClO4)2∙6H2O are used to initiate the nucleophilic ring-opening, which proceeds stereospecifically. nih.gov

Future advancements in this field are expected to come from several areas:

Homogeneous Catalysis: Designing well-defined transition metal complexes (e.g., based on iridium, ruthenium, or copper) for novel cyclization and functionalization reactions of pyrrolidinone precursors.

Heterogeneous Catalysis: Developing more robust and recyclable solid-supported catalysts to improve the sustainability of existing processes.

Biocatalysis: Engineering enzymes to perform stereoselective synthesis of chiral pyrrolidinones under mild, aqueous conditions.

The integration of these advanced catalytic systems will be essential for creating more sustainable and efficient pathways for the synthesis and subsequent chemical transformations of this compound.

Theoretical Predictions and Experimental Validation of this compound Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical compounds. Methods like Density Functional Theory (DFT) provide profound insights into reaction mechanisms, molecular properties, and selectivity, guiding experimental design and rationalizing observed outcomes. nih.govescholarship.org While specific computational studies on this compound are not widely published, the methodologies are well-established for related pyrrolidinone systems.

DFT calculations are routinely used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure of a molecule.

Analyze Frontier Molecular Orbitals (FMO): Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Elucidate Reaction Mechanisms: Calculate the energy profiles of reaction pathways, including the structures of transition states and intermediates, to determine the most favorable mechanism and predict reaction barriers. nih.govacs.org

For instance, DFT studies have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. nih.govacs.org In another study, quantum-chemical calculations were used to investigate the electronic properties of various substituted pyrrolidinones to understand their behavior as corrosion inhibitors. These theoretical studies are often complemented by experimental techniques such as NMR spectroscopy and X-ray crystallography to validate the predicted structures and reactivity. mdpi.com

Future research on this compound should leverage these computational tools to build a comprehensive model of its reactivity. Such studies could predict its behavior in various chemical transformations, explain its selectivity in reactions, and guide the design of new catalytic systems. Combining these theoretical predictions with targeted experimental validation will accelerate the discovery of new applications for this compound.

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Optimized geometry, reaction energy profiles, transition states | Predicting reaction pathways and barriers |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO gap, orbital shapes, sites of reactivity | Assessing chemical reactivity and stability nih.gov |

| Molecular Electrostatic Potential (MEP) Mapping | Electron-rich and electron-poor regions | Identifying sites for nucleophilic/electrophilic attack nih.gov |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge distribution, bond character | Understanding bonding and electronic structure nih.gov |

Q & A

Basic: What are the key physicochemical properties and spectral identifiers of 1,5-Dimethyl-2-pyrrolidinone?

This compound (CAS No. 5075-92-3, EINECS 225-783-8) is a heterocyclic compound with the molecular formula C₆H₁₁NO. Key properties include its role as a polar aprotic solvent, with a boiling point and solubility profile similar to other pyrrolidinone derivatives. While specific spectral data (e.g., NMR, IR) are not directly provided in the evidence, characterization of analogous compounds (e.g., substituted pyrrolidinones) typically employs NMR for structural confirmation (δ ~2.0–3.5 ppm for methyl and pyrrolidinone protons) and LC–MS for molecular weight verification .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- Waste Disposal: Collect chemical waste in labeled containers for professional disposal to avoid environmental contamination .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid drainage systems .

Advanced: How can NMR spectroscopy and mass spectrometry be optimized for structural elucidation of this compound derivatives?

- NMR Optimization: Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve overlapping signals. For example, methyl groups adjacent to the pyrrolidinone ring typically appear as singlets or triplets (δ ~2.1–2.5 ppm), while ring protons exhibit splitting patterns dependent on substituents .

- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode enhances detection of protonated molecular ions ([M+H]⁺). High-resolution MS (HRMS) can confirm molecular formulas (e.g., C₆H₁₁NO: calc. 113.0841 Da) .

Advanced: What experimental considerations are critical when designing in vitro studies to assess the biological activity of this compound?

- Dose Selection: Conduct preliminary toxicity assays (e.g., MTT assay) to establish non-cytotoxic concentrations.

- Solubility: Use polar solvents (e.g., DMSO or ethanol) compatible with biological buffers.

- Positive Controls: Include reference compounds (e.g., nicotine in neuroactivity studies) for comparative analysis .

- Analytical Validation: Pair bioactivity assays with HPLC or GC-MS to confirm compound stability and purity during experiments .

Advanced: How can synthetic routes for this compound derivatives be optimized for higher yields and selectivity?

- Reagent Selection: Use stoichiometric ratios of amines and ketones in polar aprotic solvents (e.g., DMF or acetonitrile) to favor cyclization .

- Catalysis: Explore Lewis acids (e.g., K₂CO₃) to accelerate ring closure .

- Purification: Employ silica gel chromatography or recrystallization to isolate pure products. For example, compounds in were purified using gradient elution (hexane/ethyl acetate) .

Advanced: How should researchers address discrepancies in reported data for pyrrolidinone derivatives (e.g., conflicting NMR assignments)?

- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-hydroxy-pyrrolidin-2-one in ) to identify consistent spectral patterns.

- Computational Modeling: Use DFT calculations to predict and NMR shifts and resolve ambiguities .

- Collaborative Reproducibility: Replicate experiments under identical conditions and share raw data (e.g., NMR FID files) for peer validation .

Basic: What solvent systems are compatible with this compound in organic reactions?

The compound is miscible with polar solvents (e.g., water, ethanol, DMF) but immiscible with non-polar solvents (e.g., hexane). It is often used as a co-solvent in nucleophilic substitutions or cycloadditions due to its high dielectric constant .

Advanced: What strategies enhance the stability of this compound during long-term storage?

- Storage Conditions: Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.

- Stabilizers: Add radical scavengers (e.g., BHT) if degradation via autoxidation is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.